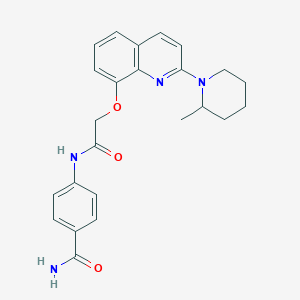

4-(2-((2-(2-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide

Description

Properties

IUPAC Name |

4-[[2-[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxyacetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-16-5-2-3-14-28(16)21-13-10-17-6-4-7-20(23(17)27-21)31-15-22(29)26-19-11-8-18(9-12-19)24(25)30/h4,6-13,16H,2-3,5,14-15H2,1H3,(H2,25,30)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNJWEXJTJHMHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2-(2-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The general synthetic route can be summarized as follows:

Quinoline Intermediate Synthesis: The quinoline moiety is synthesized through a series of reactions, including cyclization and functional group modifications.

Piperidine Intermediate Synthesis: The piperidine ring is prepared via alkylation and subsequent cyclization reactions.

Coupling Reaction: The quinoline and piperidine intermediates are coupled using appropriate reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-((2-(2-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzamide derivatives.

Scientific Research Applications

4-(2-((2-(2-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-((2-(2-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Quinolin-8-yloxy-Cinnamide Hybrids (e.g., Compounds 5 and 6a–i )

- Structural Features: These hybrids incorporate a quinolin-8-yloxy acetohydrazide linked to cinnamate esters. Unlike the target compound, they lack the benzamide core and methylpiperidinyl substitution.

- Biological Activity : Demonstrated moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 8–15 μM in MCF-7 cells).

- Key Differences : The target compound’s benzamide group and methylpiperidinyl substituent may improve solubility and target specificity compared to cinnamide hybrids.

Benzoxazole-Benzamide Derivatives (e.g., Compounds 8a–m )

- Structural Features: These derivatives possess a benzoxazole-thioacetamido group instead of the quinoline moiety.

- Biological Activity : Strong VEGFR-2 inhibition (IC₅₀ = 0.12–4.3 μM) and apoptosis induction in colorectal cancer models.

Chromene-Benzamide Derivatives (e.g., Compound 3 )

- Structural Features : Chromene-fused benzamides with chlorophenyl substitutions.

- Biological Activity: Limited data available, but structural rigidity may reduce metabolic stability.

- Key Differences : The target compound’s flexible acetamido linker and methylpiperidinyl group could enhance pharmacokinetic properties.

Comparative Data Table

Mechanistic Insights

- Quinoline Derivatives: Cytotoxicity may stem from intercalation into DNA or inhibition of topoisomerases .

- Benzamide Kinase Inhibitors : Activity often linked to ATP-binding site competition in kinases like VEGFR-2 .

- Target Compound Hypotheses : The methylpiperidinyl group could enhance blood-brain barrier penetration, while the benzamide core may stabilize interactions with kinase domains.

Biological Activity

4-(2-((2-(2-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide, also known by its CAS number 921807-57-0, is a synthetic compound belonging to the quinoline derivatives class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H27N3O3, with a molecular weight of 427.5 g/mol. The compound features a quinoline core linked to a 2-methylpiperidine moiety and an acetamido group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H27N3O3 |

| Molecular Weight | 427.5 g/mol |

| CAS Number | 921807-57-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The piperidine and quinoline moieties are thought to enhance its binding affinity and specificity towards these targets.

1. Anti-Cancer Activity

Research indicates that compounds with similar structures exhibit significant anti-cancer properties. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study:

In a study involving human cancer cell lines, a derivative of this compound demonstrated an IC50 value of approximately 25 μM, indicating effective cytotoxicity against MCF-7 breast cancer cells. Flow cytometry analyses confirmed that the compound induced apoptosis in these cells, suggesting potential for therapeutic applications in cancer treatment .

2. Neuropharmacological Effects

The presence of the methylpiperidine group suggests potential neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems.

Case Study:

A related compound was tested in animal models for its effects on anxiety-like behaviors. The results indicated that administration led to a significant reduction in anxiety levels, as measured by the elevated plus maze test. This points towards possible anxiolytic effects mediated through modulation of GABAergic pathways .

Comparative Analysis with Similar Compounds

To understand the biological activity better, it is useful to compare it with other quinoline derivatives.

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | Anti-cancer | 45.2 |

| N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide | Anti-inflammatory | 30 |

| 4-(2-(4-hydroxyphenyl)-N-(1-methylpiperidin-4-yl)-acetamido)-benzamide | Neuroactive | 20 |

Q & A

Basic: What are the key steps in synthesizing 4-(2-((2-(2-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling phenoxyacetyl chloride derivatives with aminobenzamide precursors under controlled conditions. A general procedure includes:

- Step 1: Reacting 2-(2-Methylpiperidin-1-yl)quinolin-8-ol with chloroacetyl chloride to form the phenoxyacetyl chloride intermediate.

- Step 2: Coupling this intermediate with 4-aminobenzamide in pyridine at 0–5°C for 24 hours, followed by precipitation and crystallization .

Optimization: Use a factorial design of experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, stoichiometry) and analyze their impact on yield and purity. Statistical methods like ANOVA can identify critical factors, minimizing trial runs while ensuring reproducibility .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the structural integrity of the quinoline, piperidine, and benzamide moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 1.2–1.5 ppm).

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₂₈H₂₉N₅O₃) with a mass error <5 ppm.

- HPLC-PDA: Assess purity (>95%) using a C18 column with a gradient of acetonitrile/ammonium acetate buffer (pH 6.5), monitoring at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-methylpiperidinyl group in biological activity?

Answer:

- Step 1: Synthesize analogs with variations in the piperidine substituent (e.g., removal of methyl, substitution with bulkier groups).

- Step 2: Test analogs in in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity.

- Methodological Rigor: Use dose-response curves to calculate IC₅₀ values and multivariate regression to quantify substituent effects. Cross-validate findings with molecular docking to identify steric/electronic interactions at the binding site .

Advanced: How can computational tools like COMSOL Multiphysics or AI-driven simulations enhance understanding of this compound’s physicochemical properties?

Answer:

- COMSOL Multiphysics: Model diffusion kinetics in membrane separation processes (e.g., drug delivery systems) by simulating partition coefficients and permeability across lipid bilayers .

- AI-Driven QSAR: Train machine learning models on datasets of similar benzamide derivatives to predict solubility, logP, and bioavailability. Tools like AutoML can automate feature selection (e.g., topological polar surface area) and reduce overfitting .

Advanced: How should researchers address contradictions in experimental data (e.g., conflicting IC₅₀ values across assays)?

Answer:

- Root-Cause Analysis:

- Assay Variability: Compare protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and detection methods (luminescence vs. fluorescence).

- Statistical Reconciliation: Apply Bland-Altman plots to assess agreement between assays or hierarchical clustering to group data by experimental conditions .

- Theoretical Alignment: Reconcile discrepancies using mechanistic models (e.g., allosteric vs. competitive inhibition) and validate with isothermal titration calorimetry (ITC) .

Advanced: What methodologies are critical for optimizing large-scale synthesis while maintaining enantiomeric purity?

Answer:

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress and chiral intermediates in real time.

- Membrane Separation: Use nanofiltration or chiral stationary phases in HPLC to isolate enantiomers. Thermodynamic modeling (e.g., UNIFAC) can predict phase behavior in crystallization .

Advanced: How can researchers design experiments to investigate off-target effects or toxicity in preclinical models?

Answer:

- Transcriptomics: Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis, oxidative stress). Validate with qPCR and CRISPR knockouts.

- High-Content Screening (HCS): Use automated microscopy to assess mitochondrial membrane potential or ROS generation in 3D spheroid models. Dose ranges should align with in vivo pharmacokinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.